molecular formula C15H15N B14443523 2-Methyl-4-stilbenamine CAS No. 73928-03-7

2-Methyl-4-stilbenamine

Cat. No.: B14443523
CAS No.: 73928-03-7
M. Wt: 209.29 g/mol
InChI Key: YPJOIMSTZPAMAP-BQYQJAHWSA-N
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Description

2-Methyl-4-stilbenamine is an organic compound that belongs to the class of stilbenes, which are characterized by the presence of a 1,2-diphenylethylene structure. This compound is notable for its applications in various fields, including chemistry, biology, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-stilbenamine can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with aniline in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base. This intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-stilbenamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines.

Scientific Research Applications

2-Methyl-4-stilbenamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-stilbenamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the particular application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    4-Stilbenamine: Lacks the methyl group at the 2-position, which can affect its reactivity and properties.

    2-Methylstilbene: Lacks the amine group, which significantly alters its chemical behavior and applications.

Uniqueness

2-Methyl-4-stilbenamine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

73928-03-7

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

3-methyl-4-[(E)-2-phenylethenyl]aniline

InChI

InChI=1S/C15H15N/c1-12-11-15(16)10-9-14(12)8-7-13-5-3-2-4-6-13/h2-11H,16H2,1H3/b8-7+

InChI Key

YPJOIMSTZPAMAP-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)N)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)N)C=CC2=CC=CC=C2

Origin of Product

United States

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